(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
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Description
(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Biological Activity
(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from various research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an isopropyl amino group and a benzyl ester. Its molecular formula is C15H22N2O3, with a molar mass of approximately 278.35 g/mol. The presence of hydroxyl and carboxylic acid functional groups suggests potential for various biological interactions.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within biological systems. Preliminary studies indicate that compounds with similar structures can exhibit:
- Antidepressant effects : Through modulation of neurotransmitter systems.
- Antinociceptive properties : By influencing pain pathways.
- Antioxidant activity : Potentially reducing oxidative stress in cells.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cell viability and proliferation in various cancer cell lines. For instance, it has shown:
- IC50 values : Indicating the concentration required to inhibit 50% of cell growth, which was found to be around 10 µM in certain assays.
- Apoptotic effects : Inducing programmed cell death in malignant cells.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related piperidine derivatives. This compound was tested against several cancer lines, yielding promising results with significant reductions in cell viability compared to controls.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12 |
HeLa (Cervical) | 9 |
A549 (Lung) | 15 |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds. The study indicated that (S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine derivatives could mitigate neuronal damage induced by oxidative stress, showcasing their potential for treating neurodegenerative diseases .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine ring : Utilizing appropriate precursors.
- Introduction of the isopropyl amino group : Through alkylation methods.
- Esterification : To attach the benzyl group.
Each step requires careful optimization to maximize yield and purity.
Properties
IUPAC Name |
benzyl (3S)-3-[2-hydroxyethyl(propan-2-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)20(11-12-21)17-9-6-10-19(13-17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWERKJJHCWPUKE-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.